(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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Overview
Description
(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrido[3,4-d]pyrimidine core, and several functional groups such as a benzyloxycarbonyl group, a cyanomethyl group, and a methylthio group. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyl chloroformate in the presence of a base.
Formation of the pyrido[3,4-d]pyrimidine core: This can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyrimidines and aldehydes.
Introduction of the cyanomethyl and methylthio groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanomethyl halides and methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Palladium on carbon
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Deprotected amines
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on the surface of cells, modulating their activity.
Signal Transduction Pathways: The compound could affect intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable, reversible inhibitor of mitochondrial glutaminase.
Sulfur Compounds: Various sulfur-containing compounds with diverse chemical properties.
Uniqueness
(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C27H34N6O4S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
tert-butyl 4-[(3S)-3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C27H34N6O4S/c1-27(2,3)37-25(34)32-13-11-21-22(17-32)29-24(38-4)30-23(21)31-14-15-33(20(16-31)10-12-28)26(35)36-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3/t20-/m0/s1 |
InChI Key |
IHEXKNJHBWRVDH-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN([C@H](C3)CC#N)C(=O)OCC4=CC=CC=C4)SC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN(C(C3)CC#N)C(=O)OCC4=CC=CC=C4)SC |
Origin of Product |
United States |
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